molecular formula C26H21ClN2O3S B10952602 5-Benzyl-2-[({3-[(4-chlorophenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide

5-Benzyl-2-[({3-[(4-chlorophenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide

Cat. No.: B10952602
M. Wt: 477.0 g/mol
InChI Key: KQCMCMNUAYUIHC-UHFFFAOYSA-N
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Description

5-BENZYL-2-({3-[(4-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a benzyl group, a chlorophenoxy methyl group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-({3-[(4-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds through electrophilic aromatic substitution reactions, followed by coupling reactions to introduce the thiophene and benzoyl groups . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-({3-[(4-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-({3-[(4-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and thiophene derivatives, such as:

Uniqueness

What sets 5-BENZYL-2-({3-[(4-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE apart is its specific substitution pattern and the presence of the chlorophenoxy group, which may confer unique chemical and biological properties .

This detailed article provides a comprehensive overview of 5-BENZYL-2-({3-[(4-CHLOROPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H21ClN2O3S

Molecular Weight

477.0 g/mol

IUPAC Name

5-benzyl-2-[[3-[(4-chlorophenoxy)methyl]benzoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C26H21ClN2O3S/c27-20-9-11-21(12-10-20)32-16-18-7-4-8-19(13-18)25(31)29-26-23(24(28)30)15-22(33-26)14-17-5-2-1-3-6-17/h1-13,15H,14,16H2,(H2,28,30)(H,29,31)

InChI Key

KQCMCMNUAYUIHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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